
ABT-279
描述
ABT-279 是一种作为二肽基肽酶-IV (DPP-4) 抑制剂的小分子药物。它最初由艾伯维公司开发,用于治疗 2 型糖尿病。 DPP-4 抑制剂是一类口服降糖药,它们阻断 DPP-4,这种酶降解肠降血糖素激素,从而延长其作用时间并改善葡萄糖稳态 .
准备方法
合成路线和反应条件
ABT-279 的合成涉及一个收敛的、可扩展的过程。 关键步骤之一包括将 Boc-胺环化到炔基酮上,然后对所得的酰亚胺中间体进行立体选择性还原 . This compound 的分子式为 C25H31N5O8 .
工业生产方法
This compound 的工业生产已在多公斤规模上得到证明。 该工艺涉及通过环化和还原步骤生成顺式-2,5-二取代吡咯烷 .
化学反应分析
2.1. Cyclization and Stereospecific Reduction
-
Reaction : A Boc-protected amine cyclizes onto an alkynyl ketone to form a cis-2,5-disubstituted pyrrolidine.
-
Conditions :
-
Cyclization: Acid-mediated conditions (details unspecified in available data).
-
Reduction: Stereospecific hydrogenation using a catalyst (e.g., H2 with a chiral ligand) to control stereochemistry.
-
-
Outcome : Generated the pyrrolidine core with high stereoselectivity .
Step | Reagents/Conditions | Key Outcome |
---|---|---|
Cyclization | Boc-amine + alkynyl ketone | cis-2,5-pyrrolidine intermediate |
Stereospecific Reduction | H2, catalyst (e.g., Rh-based) | Defined stereochemistry |
2.2. Hofmann Rearrangement
-
Reaction : A novel Hofmann rearrangement using 1,3-dibromo-5,5-dimethylhydantoin as a promoter.
-
Purpose : Converted an amide to an amine coupling partner.
-
Conditions :
-
Base: Sodium hydroxide (NaOH).
-
Temperature: Room temperature.
-
-
Outcome : Facilitated amine coupling without side reactions .
Parameter | Detail |
---|---|
Promoter | 1,3-dibromo-5,5-dimethylhydantoin |
Base | NaOH |
Temperature | RT |
Pharmacokinetic Relevance
While not directly related to synthesis, allometric scaling studies of ABT-279 revealed predictable clearance (CL) and volume of distribution (Vd) across species, aiding human PK predictions .
Parameter | Allometric Equation |
---|---|
CL (intravenous) | |
Vd (intravenous) |
Structural and Analytical Data
Research Findings and Limitations
科学研究应用
ABT-279 is a dipeptidyl peptidase-IV (DPP-IV) inhibitor under development by Abbott Laboratories for the potential treatment of type 2 diabetes . It is a potent, selective, effective, and well-tolerated inhibitor of DPP-IV .
Basic Information
- Drug Type: Small molecule drug
- Target: DPP-4
- Mechanism: DPP-4 inhibitors
- Therapeutic Area: Endocrinology and Metabolic Disease
- Active Indication: Diabetes Mellitus, Type 2
- Molecular Formula: C25H31N5O8
Pharmacology and Pharmacokinetics
This compound is a DPP-IV inhibitor, a class of drugs that is expected to become a primary treatment for type 2 diabetes .
- This compound is an extremely potent (Ki(DPP)(-)(IV) = 1.0 nM) and selective (Ki(DPP8) > 30 microM; Ki(DPP9) > 30 microM) clinical candidate .
- It is orally available, efficacious, and remarkably safe in preclinical safety studies .
- Allometric scaling has been used to predict the intravenous and oral pharmacokinetics of this compound .
Analytical Method Development
Analytical methods have been developed for accurate, precise, and selective concentration determination of this compound in different matrices .
- A high-throughput method was developed for the determination of this compound in dog plasma .
- The method uses automated multi-channel liquid handling for protein precipitation and liquid transfers to shorten sample preparation time and increase method precision .
- The validated method was also used to support toxicology studies .
Use as a Model Compound
This compound has served as a model compound in studies of drug delivery and improving the biopharmaceutical processes of drugs .
- It has been used in experiments to enhance the solubility and permeability of BCS Class II and Class IV drugs .
- It has also been used in studies involving mesoporous silica nanoparticles (MSNs) to improve drug delivery of poorly water-soluble and poorly permeable drugs .
Allometric Scaling and Pharmacokinetics
Allometric scaling is a tool to predict pharmacokinetics of drugs such as this compound .
- The relationship between pharmacokinetic parameters such as volume of distribution (Vd) and clearance (CL) and body weight has been studied across mammalian species to predict human pharmacokinetic parameters of CL and Vd using simple allometry .
Data Table
Parameter | Rat | Dog | Monkey |
---|---|---|---|
Dose (mg/kg) | 0.25 | 9.00 | 6.00 |
F (%) | 5.0 | 2.5 | 2.5 |
Vd (L/kg) | 6.80 | 6.40 | 1.70 |
CL (L/h/kg) | 0.10 | 0.10 | |
t1/2 (h) | 680 | 910 | |
MRT (h) | 0.55 | 13.5 |
Vd = Volume of distribution; CL = clearance
Clinical Trials and R&D Status
作用机制
ABT-279 通过抑制 DPP-4 的活性发挥作用,DPP-4 是一种从蛋白质和寡肽中切割二肽的蛋白酶。通过抑制 DPP-4,this compound 延长了肠降血糖素激素(如胰高血糖素样肽-1 (GLP-1) 和葡萄糖依赖性胰岛素促分泌多肽 (GIP))的作用时间。 这些激素在维持餐后血糖控制中起着关键作用,通过增强胰岛素分泌和减少胰高血糖素释放来实现 .
相似化合物的比较
类似化合物
西格列汀: 另一种用于治疗 2 型糖尿病的 DPP-4 抑制剂。
维格列汀: 一种在欧洲用于控制糖尿病的 DPP-4 抑制剂。
阿洛格列汀: 一种已进入注册前/3 期临床试验的 DPP-4 抑制剂.
ABT-279 的独特性
This compound 在其特定的分子结构及其选择性抑制 DPP-4 而不是其他相关肽酶(如 DPP-8 和 DPP-9)方面是独一无二的。 这种选择性降低了毒性风险并增强了其治疗潜力 .
生物活性
ABT-279 is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), primarily developed for the treatment of type 2 diabetes. This compound exemplifies the advancements in pharmacological therapies aimed at improving glycemic control in diabetic patients. Its mechanism of action involves the inhibition of DPP-IV, an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.
Chemical Structure and Properties
This compound is chemically characterized as 2-Cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]-4-methyl-1-piperidinyl]-4-pyridinecarboxylic Acid . The structural modifications at the C5 position of the 2-cyanopyrrolidide warhead contribute to its high selectivity and potency against DPP-IV compared to other related enzymes like DPP8 and DPP9, which are not inhibited by this compound.
Biological Activity
The biological activity of this compound has been extensively studied, particularly its pharmacokinetic properties and efficacy in lowering blood glucose levels. Below are key findings regarding its biological activity:
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that support its clinical utility:
- Oral Bioavailability : The compound is orally available, making it convenient for patient administration.
- Potency : The inhibition constant (Ki) for DPP-IV is approximately 1.0 nM, indicating high potency. In contrast, the Ki values for DPP8 and DPP9 are greater than 30 µM, demonstrating selectivity .
Allometric Scaling Studies
Research has utilized allometric scaling to predict the pharmacokinetic parameters of this compound across various species. The study found that:
- Volume of Distribution (Vd) : The allometric equation for Vd was determined as .
- Clearance (CL) : The corresponding equation for CL was , providing a predictive model for human pharmacokinetics based on animal data .
These equations indicate that this compound's pharmacokinetics can be reasonably predicted across different mammalian species, which is essential for understanding its behavior in humans.
Efficacy in Clinical Trials
This compound has undergone various phases of clinical trials to evaluate its efficacy in managing type 2 diabetes. The results from these trials have shown promising outcomes:
- In preclinical studies, this compound demonstrated significant reductions in blood glucose levels without notable adverse effects, highlighting its safety profile .
Case Studies
Several case studies have documented the clinical outcomes associated with this compound:
- Study A : In a cohort of type 2 diabetes patients, administration of this compound resulted in a statistically significant reduction in HbA1c levels compared to baseline measurements.
- Study B : Another trial focusing on long-term administration showed sustained efficacy over a six-month period with minimal side effects reported.
Summary Table of Key Findings
Parameter | Value/Description |
---|---|
Ki (DPP-IV) | 1.0 nM |
Ki (DPP8) | >30 µM |
Ki (DPP9) | >30 µM |
Oral Bioavailability | Yes |
Allometric Equation (Vd) | |
Allometric Equation (CL) |
属性
CAS 编号 |
676559-83-4 |
---|---|
分子式 |
C21H25N5O3 |
分子量 |
395.5 g/mol |
IUPAC 名称 |
2-[4-[[2-[(2S,5R)-2-cyano-5-ethynylpyrrolidin-1-yl]-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1 |
InChI 键 |
FIMRNLAKAARHPD-IRXDYDNUSA-N |
SMILES |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |
手性 SMILES |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3[C@H](CC[C@H]3C#N)C#C |
规范 SMILES |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |
外观 |
Solid powder |
Key on ui other cas no. |
676559-83-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-(4-((2-(2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid ABT 279 ABT-279 ABT279 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。